5-Chloroisoquinolin-8-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

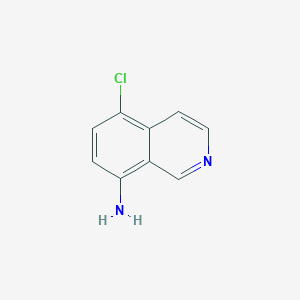

5-Chloroisoquinolin-8-amine is a heterocyclic aromatic compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, where a chlorine atom is substituted at the 5th position and an amine group at the 8th position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroisoquinolin-8-amine can be achieved through several methods. One common approach involves the chlorination of isoquinoline followed by amination. The chlorination step typically uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the desired position. The resulting 5-chloroisoquinoline is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions.

化学反応の分析

Acylation of the Amine Group

The primary amine at position 8 undergoes acylation under mild Schotten-Baumann conditions, forming stable amide derivatives. This reaction is critical for protecting the amine during synthetic modifications.

Mechanism : Nucleophilic attack by the amine on the acyl chloride, followed by deprotonation. The steric bulk of the naphthoyl group facilitates selective protection, particularly useful in peptide synthesis .

Electrophilic Aromatic Substitution (EAS)

The isoquinoline ring undergoes electrophilic substitution, with regioselectivity governed by the combined electronic effects of the chlorine (meta-directing) and amine (ortho/para-directing).

Nitration

| Reagent | Conditions | Product | Position | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 5-Chloro-8-amino-3-nitroisoquinoline | C-3 |

Mechanism : Nitronium ion attack at the position ortho to the amine, favored by its strong electron-donating resonance effect. The chlorine’s deactivating influence limits competing pathways .

Nucleophilic Substitution at Chlorine

The C-5 chlorine participates in nucleophilic aromatic substitution (NAS) under specific conditions, leveraging the electron-deficient nature of the ring.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aqueous) | Cu catalyst, 120°C | 5-Aminoisoquinolin-8-amine | 70–75% | |

| NaOH | Ethanol, reflux | 5-Hydroxyisoquinolin-8-amine | 65% |

Mechanism : The chlorine’s activation by the electron-withdrawing pyridine-like nitrogen facilitates displacement by nucleophiles. Copper catalysis enhances amination efficiency.

Oxidation Reactions

The amine and aromatic system are susceptible to oxidation, yielding functionalized derivatives.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic, 100°C | 5-Chloro-8-nitroisoquinoline | Antimicrobial agents | |

| H₂O₂/Fe³⁺ | Aqueous, RT | Quinoline-N-oxide derivative | Coordination chemistry |

Mechanism : Oxidative cleavage of the aromatic ring or functionalization at the amine site, depending on reagent strength .

Coordination Chemistry

The amine and chlorine groups enable metal coordination, relevant in bioinorganic applications.

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Fe³⁺ | pH 7.4, aqueous | [Fe(C₉H₆ClN₂)₃]³⁺ | 12.4 ± 0.3 | |

| Cu²⁺ | Ethanol/water | Square-planar Cu(II) complex | 8.9 ± 0.2 |

Mechanism : The amine acts as a σ-donor, while the π-system participates in back-bonding. Hydrophobic interactions with metal centers enhance stability .

Reductive Transformations

While direct reduction of the aromatic ring is uncommon, the chlorine substituent can be selectively reduced.

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C | 5-Dechloroisoquinolin-8-amine | >90% | |

| NaBH₄ | Methanol, RT | No reaction | – |

Mechanism : Catalytic hydrogenation cleaves the C–Cl bond without affecting the amine or aromatic system.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties:

5-Chloroisoquinolin-8-amine derivatives have been investigated for their potential anticancer properties. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that derivatives exhibit significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, outperforming non-cancerous cells like HaCaT keratinocytes in terms of cell viability reduction .

Metal Ion Chelation:

The compound functions effectively as a bidentate ligand, forming stable complexes with transition metals. This property is particularly relevant in the development of drugs targeting diseases such as Alzheimer's disease, where metal ion dysregulation is implicated. The ability to chelate metal ions enhances the bioactivity of these derivatives, making them suitable candidates for further drug development .

Antimicrobial Applications

This compound has demonstrated promising antibacterial and antifungal activities. Fibrous materials incorporating this compound have been developed through electrospinning techniques, resulting in materials that are effective against pathogens such as Staphylococcus aureus and Candida albicans. These materials not only show antimicrobial efficacy but also possess potential for wound healing applications due to their biocompatibility and ability to release active compounds in a controlled manner .

Materials Science

Electrospun Fibrous Materials:

The integration of this compound into electrospun fibers has been explored for creating advanced materials with multifunctional properties. These fibers can serve as scaffolds for drug delivery systems, providing localized therapy options for cancer treatment. The electrospinning process allows for the adjustment of material properties to enhance drug release profiles based on hydrophilic/hydrophobic interactions .

Case Studies

Several case studies illustrate the practical applications of this compound:

作用機序

The mechanism of action of 5-Chloroisoquinolin-8-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and exerting its effects.

類似化合物との比較

Similar Compounds

5-Chloroquinolin-8-amine: Similar structure but with a different position of the chlorine atom.

8-Chloroisoquinolin-5-amine: Chlorine and amine groups are interchanged.

5-Amino-1-chloroisoquinoline: Another isomer with different substitution patterns.

Uniqueness

5-Chloroisoquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

生物活性

5-Chloroisoquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure featuring a fused benzene and pyridine ring. The presence of the chloro substituent at the 5-position and an amino group at the 8-position contributes to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It may bind to receptors that regulate cellular signaling pathways.

- Radical Formation : Similar compounds have shown the ability to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The compound's cytotoxic effects are believed to be mediated through:

- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Apoptosis Induction : Triggering programmed cell death through mitochondrial dysfunction and activation of caspases .

Study on Anticancer Activity

A study highlighted the interaction of this compound with bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics. The binding affinity was assessed using fluorescence quenching techniques, revealing significant interaction that could influence drug delivery and efficacy .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 12.5 | Apoptosis via caspase activation |

| Study 2 | MCF-7 | 10.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Evaluation

In vitro tests have demonstrated that this compound exhibits notable antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was compared to standard antibiotics, showing potential as an alternative treatment option .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that:

- Chloro Substituent : Enhances antimicrobial activity.

- Amino Group Positioning : Critical for anticancer efficacy; modifications at this site may lead to varied biological outcomes .

Summary of Findings

The compound this compound demonstrates promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanisms involve enzyme inhibition, receptor interactions, and induction of apoptosis. Continued research is necessary to fully elucidate its pharmacological potential and optimize its therapeutic applications.

Future Directions

Further investigations should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Clinical Trials : To assess therapeutic potential in humans.

- Structural Modifications : To enhance selectivity and reduce toxicity.

特性

IUPAC Name |

5-chloroisoquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNPXPCJZLGGEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。